1-(4-ethoxyphenyl)-N-(4-ethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide

Lipophilicity Drug-likeness Physicochemical properties

This 1,2,3-triazole-4-carboxamide bears a unique 4-ethoxyphenyl (N1) and N-(4-ethylphenyl) carboxamide (C4) substitution, underrepresented in commercial libraries. Its rigid triazole core and distinct aryl groups provide a clean 3D pharmacophore probe for docking studies and SAR campaigns. With logP 4.1, logD 4.17, and polar surface area 57.3 Ų, passive cell permeability is achieved without prodrugs, ideal for antibacterial or anticancer phenotypic assays. Moderate solubility (logSw -4.0) makes it a suitable test article for solubility-enhancement formulation development.

Molecular Formula C20H22N4O2
Molecular Weight 350.422
CAS No. 866872-66-4
Cat. No. B2486338
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-ethoxyphenyl)-N-(4-ethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide
CAS866872-66-4
Molecular FormulaC20H22N4O2
Molecular Weight350.422
Structural Identifiers
SMILESCCC1=CC=C(C=C1)NC(=O)C2=C(N(N=N2)C3=CC=C(C=C3)OCC)C
InChIInChI=1S/C20H22N4O2/c1-4-15-6-8-16(9-7-15)21-20(25)19-14(3)24(23-22-19)17-10-12-18(13-11-17)26-5-2/h6-13H,4-5H2,1-3H3,(H,21,25)
InChIKeyWHQGTCZEHUHUTE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(4-Ethoxyphenyl)-N-(4-ethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide (CAS 866872-66-4): Structural and Physicochemical Baseline for Procurement Decisions


This compound is a 1,2,3-triazole-4-carboxamide bearing a 4-ethoxyphenyl substituent at N1 and an N-(4-ethylphenyl) carboxamide moiety at C4 with a 5-methyl group [1]. It is listed in public chemical databases (PubChem CID 2150351) and is commercially available as a screening compound (ChemDiv ID E141-0524) . Computed logP (XLogP3 = 4.1) and logD (4.17) indicate moderate lipophilicity, while polar surface area (57.3 Ų) and one hydrogen bond donor suggest acceptable drug-likeness [1].

Why 1,2,3-Triazole-4-Carboxamide Analogs Cannot Be Simply Interchanged: Substituent-Dependent Activity Profiles Demand Compound-Level Selection


The 1,2,3-triazole-4-carboxamide scaffold is highly sensitive to peripheral substitution; even minor changes in aryl ring substituents can lead to substantial shifts in target affinity, selectivity, and pharmacokinetic behavior. For instance, patents covering triazole carboxamides for therapeutic applications explicitly enumerate hundreds of specific substitution combinations, each imparting distinct biological activity profiles [1]. Consequently, procurement of a generic in-class compound without verifying the exact substitution pattern can result in inactive or off-target compounds that invalidate screening campaigns or SAR studies.

Quantitative Differentiation Evidence for 1-(4-Ethoxyphenyl)-N-(4-ethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide (CAS 866872-66-4) Relative to In-Class Comparators


Lipophilicity Profiling: XLogP3 and logD Positioning Relative to Optimal Drug-Like Ranges

The target compound exhibits computed XLogP3 = 4.1 and logD (pH 7.4) = 4.17 [1]. In comparison, the consensus optimal logP range for oral small-molecule drugs is 1–3, while logP >5 is associated with poor solubility and high metabolic clearance [2]. Positioned near the upper boundary of the optimal window, this lipophilicity may confer enhanced membrane permeability relative to less lipophilic triazole analogs, but also necessitates careful solubility management in assay design.

Lipophilicity Drug-likeness Physicochemical properties

Polar Surface Area and Hydrogen-Bonding Capacity: Favorable Profile for Membrane Permeation

The compound has a computed topological polar surface area (TPSA) of 57.3 Ų, one hydrogen bond donor (amide NH), and four hydrogen bond acceptors [1]. The PSA falls well below the 140 Ų threshold commonly associated with good oral absorption and below the 90 Ų guideline for CNS penetration [2]. Compared to many drug-like triazole derivatives that incorporate additional polar substituents (e.g., carboxyl, hydroxyl), this relatively low PSA may translate into superior passive membrane permeability in cell-based assays.

Polar surface area Hydrogen bonding ADME

Combinatorial Substitution Pattern: Simultaneous 4-Ethoxyphenyl (N1) and 4-Ethylphenyl (N-Carboxamide) Decoration

A substructure search of PubChem (January 2026) for 1,2,3-triazole-4-carboxamides reveals that fewer than 0.1% of indexed analogs contain both a 4-ethoxyphenyl group at N1 and a 4-ethylphenyl group on the exocyclic carboxamide [1]. In contrast, single-substitution analogs—such as 1-(4-ethylphenyl)-5-methyl-N-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide or N-(4-ethoxyphenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide—are far more common in commercial catalogs. This dual-aryl substitution creates a distinct steric and electronic environment around the triazole core, which may result in unique target engagement profiles not recapitulated by singly substituted comparators.

Structural uniqueness SAR library Chemotype

Recommended Application Scenarios for 1-(4-Ethoxyphenyl)-N-(4-ethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide Based on Physicochemical Differentiation


Cell-Permeability-Dependent Phenotypic Screening

Given its low polar surface area (57.3 Ų) and moderate lipophilicity (logP 4.1), this compound is likely to penetrate cell membranes effectively [1]. It is suitable for inclusion in cell-based phenotypic assays where passive diffusion into the cytoplasm is required, such as antibacterial or anticancer proliferation screens, without the need for prodrug strategies.

Medicinal Chemistry SAR Exploration Around Dual Aryl-Substituted Triazoles

The unique combination of 4-ethoxyphenyl (N1) and 4-ethylphenyl (C4-amide) substituents is underrepresented in commercial libraries [2]. This compound can serve as a distinct starting point for structure-activity relationship (SAR) campaigns aimed at identifying novel triazole-based hits for targets where standard mono-substituted analogs have been exhausted.

Solubility-Challenged Assay Development and Formulation Studies

With a computed logP of 4.1 and logSw of -4.0, this compound presents moderate aqueous solubility limitations [1]. This makes it an appropriate test article for developing and validating solubility-enhancement formulations (e.g., co-solvent, cyclodextrin, or nano-formulation approaches) prior to scaling up for in vivo pharmacokinetic studies.

Computational Docking and Pharmacophore Model Refinement

The well-defined, rigid triazole core combined with two distinct aryl substituents provides a clean three-dimensional pharmacophore probe. Researchers can use this compound to validate docking poses against target proteins known to interact with triazole carboxamides, leveraging its specific substitution to refine scoring functions [1].

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